molecular formula C16H18N2O3 B2377155 3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile CAS No. 1396844-96-4

3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile

Cat. No.: B2377155
CAS No.: 1396844-96-4
M. Wt: 286.331
InChI Key: DUHIFUWHVSMKAI-UHFFFAOYSA-N
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Description

3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile: is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[35]nonane core with a benzonitrile group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spiro[3.5]nonane core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Benzonitrile Group: The benzonitrile moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the availability of high-quality starting materials. Continuous flow chemistry techniques may be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or carbonyl sites, leading to the formation of oxides or imides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include oxides or imides depending on the specific reaction conditions.

    Reduction: Amines or other reduced derivatives of the nitrile group.

    Substitution: Various substituted benzonitrile derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and specificity, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenylamine
  • 3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzamide

Uniqueness

Compared to similar compounds, 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile stands out due to the presence of the benzonitrile group, which can significantly influence its chemical reactivity and potential applications. The spirocyclic core also imparts unique steric and electronic properties, enhancing its utility in various research and industrial contexts.

Properties

IUPAC Name

3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-15(2)20-10-16(11-21-15)8-18(9-16)14(19)13-5-3-4-12(6-13)7-17/h3-6H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHIFUWHVSMKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=CC(=C3)C#N)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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